7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
The compound 7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 7-position substitution: A 4-bromobenzylthio group, contributing steric bulk and lipophilicity, which may influence pharmacokinetics and target binding.
Properties
IUPAC Name |
7-[(4-bromophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN5S/c19-14-7-5-12(6-8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELBROHHWXUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Br)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the formation of the triazolopyrimidine core followed by functionalization with the bromobenzyl and fluorobenzyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the triazolopyrimidine core.
Thioether Formation:
Bromination and Fluorination: The final steps involve the selective bromination and fluorination of the benzyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromobenzyl and fluorobenzyl groups can be reduced under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The triazolopyrimidine scaffold allows diverse substitutions at the 3- and 7-positions, significantly altering physicochemical properties. Below is a comparative analysis of key analogs:
Key Trends :
- Electron-withdrawing groups (e.g., fluorine, bromine) enhance stability and may improve receptor binding but reduce solubility.
- Heterocyclic substituents (e.g., morpholine in 686301-42-8 ) increase polarity and solubility .
- Thioether vs. thiol groups : Thioethers (e.g., 4-bromobenzylthio) offer greater stability than thiols but may reduce hydrogen-bonding capacity .
Patent and Commercial Relevance
- Therapeutic Patents: Derivatives targeting cannabinoid receptors () and rapid-disintegrating tablets () underscore industrial interest in triazolopyrimidines .
- Commercial Availability : Compounds like 1351647-59-0 () are marketed as building blocks for drug discovery, emphasizing their synthetic utility .
Biological Activity
7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. The specific structural features of this compound—particularly the bromobenzyl and fluorobenzyl substituents—are believed to enhance its reactivity and interaction with biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This formula indicates the presence of a bromine atom in the 4-bromobenzyl group and a fluorine atom in the 2-fluorobenzyl group, which may influence its biological activity through various mechanisms.
| Property | Details |
|---|---|
| Molecular Weight | 404.32 g/mol |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| Melting Point | Not specified in available literature |
Antibacterial Activity
Preliminary studies have indicated that this compound exhibits significant antibacterial properties. In vitro evaluations have shown moderate to strong activity against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions such as Alzheimer's disease (via AChE inhibition) and managing urinary tract infections (via urease inhibition).
Anticancer Activity
Research has also focused on the compound's anticancer properties. It has been reported to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action may involve modulation of key signaling pathways associated with tumor growth and metastasis.
Case Studies
- Antibacterial Screening : In a study evaluating various triazolopyrimidine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ampicillin against Gram-positive bacteria.
- Enzyme Inhibition Assays : The compound was subjected to enzyme inhibition assays where it exhibited IC50 values indicative of strong inhibitory activity against AChE and urease. These findings were corroborated by molecular docking studies that elucidated the binding interactions between the compound and target enzymes.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound plays a crucial role in its biological activity. The presence of both bromine and fluorine atoms enhances lipophilicity and reactivity, which may facilitate better interaction with biological targets compared to other derivatives.
| Compound | Activity | Comments |
|---|---|---|
| 7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl) | Antibacterial | MIC comparable to ampicillin |
| 7-((4-chlorobenzyl)thio)-3-(2-fluorobenzyl) | Moderate antibacterial | Lower activity than brominated analog |
| 7-((phenethyl)thio)-3-(2-fluorobenzyl) | Weak antibacterial | Different steric effects |
Q & A
Q. What are the key synthetic strategies for preparing 7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
The synthesis involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by functionalization via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Construct the triazolopyrimidine scaffold using cyclization reactions under controlled temperature and solvent conditions.
- Step 2 : Introduce the 4-bromobenzylthio group via thioetherification, often requiring catalysts like NaH or K₂CO₃ in anhydrous DMF .
- Step 3 : Attach the 2-fluorobenzyl moiety via alkylation or Suzuki coupling, optimized for regioselectivity and yield .
Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. How is the compound’s structural identity confirmed?
Structural elucidation relies on:
Q. What analytical methods ensure purity and quality control?
- HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<2%) .
- TLC for rapid monitoring of reaction progress .
- Elemental analysis to confirm stoichiometric ratios of C, H, N, S .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
- Synthesize derivatives with modified substituents (e.g., replacing bromine with chlorine or altering fluorobenzyl positioning) .
- Test biological activity (e.g., kinase inhibition, antimicrobial assays) to correlate structural changes with efficacy .
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets like EGFR or bacterial enzymes .
- Example : Fluorine at the 2-position of the benzyl group may enhance metabolic stability due to reduced CYP450 interactions .
Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Approach :
Q. What strategies optimize pharmacokinetic properties like solubility and bioavailability?
- Experimental Design :
- Salt formation (e.g., hydrochloride) to improve aqueous solubility .
- LogP optimization via substituent modifications (e.g., replacing bromine with polar groups) .
- In vitro ADME assays : Caco-2 permeability, microsomal stability, and plasma protein binding studies .
Q. How can computational methods enhance mechanistic understanding?
- Tools :
- Molecular dynamics (MD) simulations (AMBER, GROMACS) to study ligand-receptor interactions over time .
- QSAR models to predict toxicity or metabolic pathways .
- Density functional theory (DFT) to analyze electronic effects of substituents on reactivity .
Q. What are common synthetic impurities, and how are they characterized?
- Impurities :
- Unreacted intermediates (e.g., triazolopyrimidine core without bromobenzylthio group) .
- Isomeric by-products from regioselective alkylation .
- Characterization : LC-MS/MS fragmentation patterns and comparative NMR with reference standards .
Q. How is stability under varying conditions (pH, temperature) assessed?
- Stress Testing :
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
- Monitor degradation via HPLC and identify breakdown products using HRMS .
Q. What experimental approaches validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
